molecular formula C15H22N4O4S B6997401 N-[(4-aminooxan-4-yl)methyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

N-[(4-aminooxan-4-yl)methyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

Cat. No.: B6997401
M. Wt: 354.4 g/mol
InChI Key: XYUZKLSXTNWWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-aminooxan-4-yl)methyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a sulfonamide group, and an aminooxane moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-18-12-4-3-11(9-13(12)19(2)14(18)20)24(21,22)17-10-15(16)5-7-23-8-6-15/h3-4,9,17H,5-8,10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUZKLSXTNWWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3(CCOCC3)N)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminooxan-4-yl)methyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the aminooxane moiety: The final step involves the reaction of the intermediate compound with an aminooxane derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminooxan-4-yl)methyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of sulfonamide-based drugs.

    Medicine: The compound’s sulfonamide group suggests potential antibacterial and antifungal activities, making it a candidate for drug development.

    Industry: Its chemical reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-aminooxan-4-yl)methyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and replication of bacteria and other microorganisms. Additionally, the benzimidazole core may interact with various biological receptors, contributing to its overall biological activity.

Comparison with Similar Compounds

N-[(4-aminooxan-4-yl)methyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide can be compared with other similar compounds, such as:

    Sulfonamides: These compounds share the sulfonamide group and have similar antibacterial properties.

    Benzimidazoles: Compounds with a benzimidazole core are known for their diverse biological activities, including antiviral and anticancer properties.

    Aminooxanes: These compounds contain the aminooxane moiety and are studied for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in the combination of these functional groups, which imparts a wide range of chemical reactivity and potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.